

Unveiling the Spectroscopic Signature of Yuanhuanin (Yuanhuacine): A Technical Guide

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Compound of Interest

Compound Name: Yuanhuanin

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Shanghai, China – November 20, 2025 – For researchers and drug development professionals engaged in the study of daphnane diterpenoids, a comprehensive understanding of their structural and bioactive properties is paramount. **Yuanhuanin**, more commonly known in scientific literature as Yuanhuacine, a potent compound isolated from the flower buds of *Daphne genkwa*, has garnered significant attention for its anti-tumor properties. This technical guide provides an in-depth look at the spectral data of Yuanhuacine, its experimental protocols, and its key signaling pathway, offering a vital resource for its further investigation and potential therapeutic application.

Quantitative Spectral Data

The structural elucidation of Yuanhuacine has been achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) analyses.

Table 1: ^1H NMR Spectral Data of Yuanhuacine (CDCl_3 , 400 MHz)

| Position | Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|----------|----------------------------------|--------------|---------------------------|
| 1 | 7.68 | s | 3.2 |
| 5 | 3.62 | s | |
| 7 | 3.15 | d | |
| 8 | 4.38 | m | |
| 10 | 2.95 | m | |
| 11 | 5.60 | d | 5.6 |
| 12 | 5.45 | d | 5.6 |
| 14 | 4.08 | s | 6.4 |
| 16a | 5.01 | s | |
| 16b | 4.90 | s | |
| 17 | 1.76 | s | |
| 18 | 1.85 | d | |
| 19 | 1.05 | d | 6.8 |
| 20 | 4.15 | d | 12.0 |
| 20' | 3.98 | d | 12.0 |
| 2' | 6.95 | m | 1.30 |
| 3' | 6.09 | m | |
| 4' | 2.30 | m | |
| 5' | 1.45 | m | |
| 6' | 1.30 | m | |
| 7' | 1.30 | m | |
| 8' | 1.30 | m | |
| 9' | 1.30 | m | |

| | | | |
|-----|------|---|-----|
| 10' | 0.88 | t | 6.8 |
|-----|------|---|-----|

Table 2: ¹³C NMR Spectral Data of Yuanhuacine (CDCl₃, 100 MHz)

| Position | Chemical Shift (δ, ppm) | Position | Chemical Shift (δ, ppm) |
|----------|-------------------------|----------|-------------------------|
| 1 | 155.8 | 14 | 80.8 |
| 2 | 138.4 | 15 | 147.2 |
| 3 | 208.1 | 16 | 112.9 |
| 4 | 128.7 | 17 | 22.8 |
| 5 | 77.9 | 18 | 15.6 |
| 6 | 83.1 | 19 | 16.2 |
| 7 | 60.9 | 20 | 61.5 |
| 8 | 43.5 | 1' | 118.9 |
| 9 | 78.5 | 2' | 150.1 |
| 10 | 45.3 | 3' | 125.4 |
| 11 | 72.5 | 4' | 31.8 |
| 12 | 70.1 | 5' | 29.6 |
| 13 | 74.2 | 6' | 29.5 |
| 7' | 29.3 | | |
| 8' | 29.2 | | |
| 9' | 22.6 | | |
| 10' | 14.1 | | |

Table 3: Mass Spectrometry Data of Yuanhuacine

| Technique | Ion | Observed m/z | Calculated m/z | Molecular Formula |
|-----------|---------------------|--------------|----------------|---|
| HRESIMS | [M+Na] ⁺ | 653.3298 | 653.3296 | C ₃₇ H ₅₀ O ₉ Na |

Experimental Protocols

The isolation and spectroscopic analysis of Yuanhuacine from *Daphne genkwa* involves a multi-step process designed to ensure high purity and accurate structural determination.

Isolation and Purification

- **Extraction:** The air-dried and powdered flower buds of *Daphne genkwa* are extracted exhaustively with 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.
- **Partitioning:** The crude extract is suspended in water and partitioned successively with petroleum ether, dichloromethane (CH₂Cl₂), and n-butanol.
- **Chromatographic Separation:** The CH₂Cl₂ fraction, which typically shows the highest bioactivity, is subjected to column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate.
- **Further Purification:** Fractions containing Yuanhuacine are further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure Yuanhuacine.

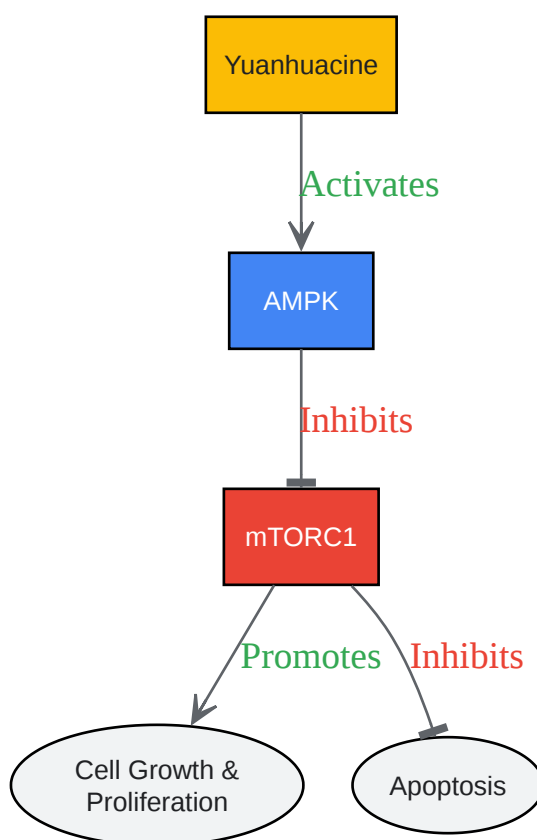
Spectroscopic Analysis

- **NMR Spectroscopy:** ¹H NMR and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. 2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish the complete structure and assign all proton and carbon signals unequivocally.
- **Mass Spectrometry:** High-resolution mass spectra are obtained using an electrospray ionization (ESI) source in positive ion mode on a time-of-flight (TOF) mass spectrometer. The

data is used to determine the exact molecular weight and elemental composition of the compound.

Signaling Pathway and Biological Activity

Yuanhuacine has been demonstrated to exert its anti-tumor effects through the modulation of the AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (mTOR) signaling pathway.[1][2][3][4][5] This pathway is a crucial regulator of cellular metabolism, growth, and proliferation.



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Caption: Yuanhuacine activates AMPK, which in turn inhibits mTORC1, leading to decreased cell growth and proliferation, and induction of apoptosis.

The activation of AMPK by Yuanhuacine leads to the downstream inhibition of mTORC1, a key protein complex that promotes cell growth and proliferation while inhibiting apoptosis. By disrupting this pathway, Yuanhuacine effectively halts the progression of cancer cells.

This technical guide provides a foundational resource for scientists and researchers working with Yuanhuacine. The detailed spectral data and experimental protocols will aid in the identification and further investigation of this promising natural compound, while the elucidation of its signaling pathway offers a clear direction for future drug development efforts.

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